molecular formula C54H69Cl2N2PRu B566023 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane CAS No. 536724-67-1

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane

Cat. No.: B566023
CAS No.: 536724-67-1
M. Wt: 949.104
InChI Key: MCNUJWCJGIGFBS-UHFFFAOYSA-L
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Description

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane, also known as this compound, is a useful research compound. Its molecular formula is C54H69Cl2N2PRu and its molecular weight is 949.104. The purity is usually 95%.
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Biological Activity

Ruthenium complexes, particularly those containing N-heterocyclic carbenes (NHCs), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane is a notable example that has been studied for its potential antimicrobial and antiproliferative properties.

Chemical Structure and Properties

The compound's structure features a ruthenium center coordinated with NHC and phosphine ligands, which contribute to its stability and reactivity. The molecular formula is C39H53Cl2N3Ru, with a molecular weight of approximately 827 g/mol. Its unique architecture allows it to participate in various catalytic processes, particularly olefin metathesis.

Biological Activity Overview

Recent studies have highlighted the biological activities of ruthenium NHC complexes, focusing on their antimicrobial and anticancer properties:

Antimicrobial Activity

Ruthenium complexes have shown promising activity against a range of microbial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.
  • Gram-negative Bacteria : Limited activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Strains : Notably active against Candida albicans .

The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Antiproliferative Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Human colon, breast, cervix, liver cancer cells, and rat glioblastoma.
  • Comparison with Standard Drugs : Ruthenium complexes generally exhibit higher cytotoxicity than traditional anticancer agents .

Case Studies

Several studies have explored the biological efficacy of ruthenium complexes:

  • Study on Antibacterial Efficacy :
    • Objective : Evaluate the antibacterial properties of ruthenium complexes against resistant strains.
    • Findings : The complex showed significant inhibition zones against tested bacterial strains, indicating strong bactericidal activity. MIC values were lower than those for conventional antibiotics .
  • Cancer Cell Line Testing :
    • Objective : Assess the antiproliferative effects on breast cancer cell lines.
    • Results : The complex induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those for cisplatin .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the complex facilitates penetration into bacterial membranes.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways .

Summary Table of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialE. coliLimited activity
AntifungalCandida albicansStrong growth inhibition
AntiproliferativeHuman breast cancer cellsInduced apoptosis (IC50 < 10 µM)
AntiproliferativeRat glioblastoma cellsHigher cytotoxicity than cisplatin

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUJWCJGIGFBS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69Cl2N2PRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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